N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(pentyloxy)benzamide
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Overview
Description
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(pentyloxy)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its structure includes a benzothiadiazole moiety, which is known for its electron-withdrawing properties, enhancing the compound's overall reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(pentyloxy)benzamide generally involves multi-step organic synthesis:
Formation of the Benzothiadiazole Core: : Starting with the nitration of methylbenzoic acid followed by reduction, cyclization with sulfur and ammonia produces the 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole.
Alkylation Reaction: : The thiadiazole core is then alkylated with 2-bromoethanol under basic conditions to form the intermediate compound.
Amidation: : Finally, the intermediate undergoes a condensation reaction with 4-(pentyloxy)benzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
In industrial settings, these reactions are scaled up using robust reaction vessels equipped with efficient stirring, temperature control, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(pentyloxy)benzamide undergoes various chemical reactions:
Oxidation: : Reacts with strong oxidizing agents like potassium permanganate, leading to further functionalization of the benzothiadiazole ring.
Reduction: : Can be reduced under mild conditions using agents like sodium borohydride to alter functional groups.
Substitution: : Exhibits electrophilic and nucleophilic substitution reactions, primarily involving the benzamide and benzothiadiazole moieties.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: : Alkyl halides, nucleophiles such as amines or thiols.
Major Products
These reactions can lead to derivatives with altered electronic properties, useful for further research and development in materials science and pharmaceuticals.
Scientific Research Applications
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(pentyloxy)benzamide has been explored for:
Chemistry: : As a building block for synthesizing complex organic molecules and polymers.
Biology: : Investigated for its biological activity, particularly in enzyme inhibition and receptor binding studies.
Medicine: : Potential therapeutic applications, including as a lead compound for drug development targeting specific molecular pathways.
Industry: : Used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The compound's mechanism of action is largely dependent on its interaction with molecular targets. The benzothiadiazole unit can engage in π-π stacking and hydrogen bonding, influencing its binding affinity to proteins and enzymes. The electron-withdrawing properties of the dioxido groups enhance its reactivity, facilitating interactions with nucleophilic sites in biological systems.
Comparison with Similar Compounds
Similar Compounds
Benzothiadiazole Derivatives: : Similar compounds like 4,7-dibromo-2,1,3-benzothiadiazole share the core structure but differ in substitution patterns and functional groups.
Benzoic Acid Derivatives: : Compounds such as methyl 4-(2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)benzoate offer alternative functionalization opportunities.
Uniqueness
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(pentyloxy)benzamide stands out due to its specific substitution pattern, which imparts unique electronic and steric properties, enhancing its versatility in various chemical and biological applications. Its well-balanced hydrophobic and hydrophilic regions make it a valuable scaffold for further functionalization and application in diverse fields.
There you have it—a detailed dive into the fascinating world of this compound. Quite the mouthful, but surely a compound full of potential!
Properties
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-4-pentoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-3-4-7-16-28-18-12-10-17(11-13-18)21(25)22-14-15-24-20-9-6-5-8-19(20)23(2)29(24,26)27/h5-6,8-13H,3-4,7,14-16H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYAWIRJQFSICR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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